3-(3-Methyl-1H-pyrazol-1-yl)piperidine

Chemical Synthesis Medicinal Chemistry Building Block

3-(3-Methyl-1H-pyrazol-1-yl)piperidine (CAS 1340076-73-4) is a heterocyclic organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. It is characterized by a piperidine ring substituted at the 3-position with a 3-methyl-1H-pyrazol-1-yl moiety.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13254469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-1H-pyrazol-1-yl)piperidine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2CCCNC2
InChIInChI=1S/C9H15N3/c1-8-4-6-12(11-8)9-3-2-5-10-7-9/h4,6,9-10H,2-3,5,7H2,1H3
InChIKeyPYNODVRDNCOPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-1H-pyrazol-1-yl)piperidine: CAS 1340076-73-4, Molecular Structure, and Procurement Specifications


3-(3-Methyl-1H-pyrazol-1-yl)piperidine (CAS 1340076-73-4) is a heterocyclic organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is characterized by a piperidine ring substituted at the 3-position with a 3-methyl-1H-pyrazol-1-yl moiety [1]. The compound is primarily utilized as a research chemical and a building block in medicinal chemistry for the synthesis of more complex molecules, including potential drug candidates . Its unique substitution pattern, featuring a basic piperidine nitrogen and a π-rich pyrazole ring, enables specific interactions with biological targets, making it a valuable scaffold for lead discovery and optimization [2].

Critical Procurement Risks: Why 3-(3-Methyl-1H-pyrazol-1-yl)piperidine Cannot Be Substituted with Generic Pyrazolylpiperidines


Procurement of a generic 'pyrazolylpiperidine' without verifying the exact substitution pattern and stereochemistry carries significant risk of experimental failure and irreproducible data. The position of the pyrazole ring on the piperidine core (e.g., 2- vs. 3- vs. 4-substitution) dictates molecular geometry and, consequently, target binding affinity and selectivity [1]. For instance, the 3-substituted isomer of this compound possesses a distinct three-dimensional orientation of its basic nitrogen compared to its 2- and 4-substituted analogs, which can alter its pKa, lipophilicity (LogP), and ability to form critical hydrogen bonds [2]. Furthermore, the stereochemistry at the piperidine 3-position (e.g., (3S)- vs. racemate) can lead to divergent biological activities, as observed in chiral pyrazolylpiperidine drug candidates [3]. The choice of salt form (free base vs. dihydrochloride) also impacts solubility, stability, and handling characteristics, directly influencing assay reproducibility and formulation outcomes . Therefore, precise specification of the compound as '3-(3-Methyl-1H-pyrazol-1-yl)piperidine' is not merely a formality but a necessity for ensuring experimental integrity.

Quantitative Differentiation of 3-(3-Methyl-1H-pyrazol-1-yl)piperidine: Evidence-Based Selection Criteria


Procurement Specification: Minimum Assured Purity of 95% as a Starting Point for Synthesis

A key procurement differentiator is the verified purity of the free base form. A major supplier, Leyan, specifies a minimum purity of 95% for their product (Catalog No. 2013684) . This quantifiable specification serves as a baseline for comparing vendor offerings. While other suppliers may offer this compound, they often do not publish a certified purity level, which introduces uncertainty in reaction stoichiometry and purification yields .

Chemical Synthesis Medicinal Chemistry Building Block

Positional Isomerism: Distinct Molecular Topology Compared to 2- and 4-Substituted Analogs

The 3-substituted piperidine isomer of this compound exhibits a different spatial orientation of the basic nitrogen atom compared to its 2- and 4-substituted isomers. For the 2-substituted isomer, PubChem data indicates a computed LogP of 1.1 and a Topological Polar Surface Area (TPSA) of 29.9 Ų [1]. While the 3-substituted isomer shares the same molecular weight, its distinct geometry results in a slightly different TPSA of 29.85 Ų . More critically, the nitrogen's position in the 3-isomer can lead to different binding modes within enzyme active sites, as demonstrated in structure-activity relationship (SAR) studies of pyrazolylpiperidine-based factor Xa inhibitors [2].

Structure-Activity Relationship Molecular Docking Medicinal Chemistry

Stereochemical Considerations: Implications of Enantiomeric Purity for Biological Studies

The piperidine ring in 3-(3-Methyl-1H-pyrazol-1-yl)piperidine contains a stereocenter at the 3-position. The racemic mixture is the most commonly supplied form . However, the pure (3S)-enantiomer ((3S)-3-(3-methylpyrazol-1-yl)piperidine) is also commercially available and represents a distinct chemical entity . In the broader class of pyrazolylpiperidines, stereochemistry has been shown to be a critical determinant of biological activity. For example, lead compound 3 in the HIV dual-inhibition study by Cox et al. (2015) was a specific stereoisomer, and its activity is likely not shared equally by all enantiomers [1].

Chiral Chemistry Enantioselectivity Drug Discovery

Salt Form Selection: Free Base vs. Dihydrochloride for Solubility and Handling

3-(3-Methyl-1H-pyrazol-1-yl)piperidine is available as both a free base and a dihydrochloride salt. The dihydrochloride form (CAS not specified, molecular formula C9H17Cl2N3, MW 238.16 g/mol) is reported to be a crystalline solid with enhanced water solubility compared to the free base . This differential in solubility is a critical factor for aqueous-based assays and formulations. The free base, with its higher LogP (∼1.1), is more lipophilic and may be preferred for organic synthesis or cell permeability studies [1].

Formulation Solubility Chemical Stability

Scaffold-Class Validation: Potent Activity of Pyrazolylpiperidines Against Factor Xa

The pyrazolylpiperidine scaffold, of which 3-(3-Methyl-1H-pyrazol-1-yl)piperidine is a member, has been validated as a privileged structure for the inhibition of coagulation Factor Xa (FXa). In a 2022 study, a series of pyrazolyl piperidine analogs (4a–h) were synthesized and evaluated. The lead molecule, 4a, demonstrated potent inhibition of FXa with an IC50 of 13.4 nM [1]. This class-level activity underscores the potential of using 3-(3-Methyl-1H-pyrazol-1-yl)piperidine as a core scaffold for developing novel anticoagulant agents.

Anticoagulant Factor Xa Inhibitor Drug Discovery

Scaffold-Class Validation: Pyrazolylpiperidines as Selective N-Type Calcium Channel Blockers

Pyrazolylpiperidines have been optimized as selective blockers of the N-type calcium channel (Cav2.2), a validated target for chronic pain. A 2012 study reported the discovery and optimization of a series of pyrazole-based N-type calcium channel blockers, with representative compounds demonstrating in vivo efficacy in rat models of inflammatory and neuropathic pain [1]. This work highlights the scaffold's ability to modulate ion channels, a property that may be exploited using 3-(3-Methyl-1H-pyrazol-1-yl)piperidine as a synthetic intermediate.

Pain Ion Channel Neuroscience

Recommended Applications for 3-(3-Methyl-1H-pyrazol-1-yl)piperidine in Research and Development


Medicinal Chemistry Building Block for Kinase and Protease Inhibitor Synthesis

Given the established potency of pyrazolylpiperidine scaffolds against Factor Xa (IC50 = 13.4 nM) [1], 3-(3-Methyl-1H-pyrazol-1-yl)piperidine is an ideal core for synthesizing focused libraries targeting serine proteases and related enzymes. Its defined purity (≥95%) ensures reliable reaction outcomes and simplifies purification, making it a cost-effective choice for parallel synthesis and structure-activity relationship (SAR) studies.

Neuroscience Research: Tool Compound for Ion Channel Modulation Studies

Based on the class-level evidence of pyrazolylpiperidines as selective N-type calcium channel (Cav2.2) blockers with in vivo efficacy in pain models [2], this compound can serve as a versatile intermediate for developing novel ion channel modulators. The distinct topological properties of the 3-substituted isomer [3] may confer unique binding characteristics to this important class of targets.

Stereoselective Synthesis and Chiral Resolution Method Development

The presence of a chiral center at the piperidine 3-position makes this compound, particularly in its racemic form, an excellent substrate for developing and validating new asymmetric synthetic methods or chiral chromatographic separations. The availability of both the racemate and the (3S)-enantiomer allows for the direct comparison of synthetic outcomes and the determination of enantiomeric excess.

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